4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide
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Overview
Description
4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The sulfonamide group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-HYDROXYPHENYL)-4,4-DIMETHYL-5-OXO-2-THIOIMIDAZOLIDIN-1-YL]-2-TRIFLUOROMETHYLBENZONITRILE
- 7-ACETOXY-4-METHYLCOUMARIN
Uniqueness
4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]-N-(4-METHOXY-3,5-DIMETHYLPHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H29N3O4S |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(4-methoxy-3,5-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C23H29N3O4S/c1-14(2)21-17(5)25(6)26(23(21)27)19-8-10-20(11-9-19)31(28,29)24-18-12-15(3)22(30-7)16(4)13-18/h8-14,24H,1-7H3 |
InChI Key |
WYEWNAYZAHIQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C(=C(N3C)C)C(C)C |
Origin of Product |
United States |
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